(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone is a compound notable for its structural complexity and potential biological activities. It features an indole moiety linked to an imidazolidinone framework, which is significant in medicinal chemistry due to its diverse pharmacological properties. The compound is classified under imidazolidinones, which are known for their applications in various therapeutic areas, including anti-inflammatory and antitumor activities.
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone belongs to the class of heterocyclic compounds, specifically imidazolidinones. Its structure includes both nitrogen-containing rings and an indole unit, making it a part of the broader category of bioactive compounds often explored in drug design and synthesis.
The synthesis of (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone can be achieved through several methods:
In practical terms, the reaction typically requires careful control of temperature and pH to favor the formation of the desired E-isomer. The use of solvents like acetic acid or dichloromethane has been noted in literature to facilitate these reactions effectively .
The molecular formula of (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone is C14H14N4O, indicating a complex structure with multiple functional groups. The compound exhibits a double bond between the indole and imidazolidinone rings, which is crucial for its biological activity.
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone participates in various chemical reactions typical for imidazolidinones:
The reactivity of the compound is influenced by the electronic properties of both the indole and imidazolidinone moieties, making it a versatile intermediate in organic synthesis.
The mechanism of action for (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone involves its interaction with biological targets such as enzymes or receptors:
Studies indicate that modifications to the indole or imidazolidinone parts can significantly affect binding affinity and selectivity towards specific biological targets .
The compound exhibits typical characteristics of imidazolidinones:
Chemical properties include:
Relevant data from studies suggest that its melting point and boiling point are consistent with similar compounds within its class .
(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone has potential applications in various fields:
The discovery of aplysinopsins represents a landmark achievement in marine natural product chemistry, tracing back to 1977 when Kazlauskas and colleagues first isolated aplysinopsin from the Great Barrier Reef sponge Thorecta aplysinopsis [1]. This isolation marked the beginning of intensive investigation into this structurally unique class of tryptophan-derived alkaloids. Subsequent research revealed that aplysinopsins are not limited to sponges but are distributed across diverse marine organisms, including scleractinian corals (e.g., Tubastrea coccinea), sea anemones, and even nudibranchs, with geographical distribution spanning the Pacific, Indonesian, Caribbean, and Mediterranean regions [1] [4]. The structural diversity observed in natural aplysinopsins is remarkable, encompassing monomeric structures, brominated derivatives, variations in the imidazoline ring oxidation state, N-alkylated analogs, and complex dimeric forms such as dictazole B and cycloaplysinopsins [1] [8].
The pharmacological interest in aplysinopsins surged when early studies demonstrated their broad spectrum of bioactivities, including antimalarial, antimicrobial, antiviral, and anticancer properties [1]. This discovery positioned aplysinopsins within the larger narrative of marine natural products as invaluable resources for drug discovery – a field that has yielded numerous clinical agents and candidates over recent decades [7] [10]. Marine invertebrates, particularly sponges and corals, have proven to be rich sources of structurally novel compounds with potent biological activities, and aplysinopsins exemplify this potential [4] [10].
Table 1: Key Historical Milestones in Aplysinopsin Research
Year | Event | Significance |
---|---|---|
1977 | Initial isolation from Thorecta aplysinopsis | Discovery of the aplysinopsin scaffold [1] |
1985 | Isolation from Dercitus sp. and Smenospongia species | Expanded known natural sources [1] |
1990s | Discovery from corals (Tubastrea, Dendrophyllia) | Revealed cross-phylum distribution [1] |
2000s | Synthesis of diverse analogs | Enabled structure-activity relationship studies [1] [2] |
2012 | Identification of potent MAO inhibitors | Established neurological relevance [2] |
2021 | BBB permeability demonstration | Validated CNS drug potential [5] |
The neuropharmacological profile of (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone is particularly intriguing due to its structural resemblance to endogenous indoleamines, especially serotonin (5-hydroxytryptamine). This molecular mimicry enables interactions with serotonergic targets, positioning aplysinopsin derivatives as significant modulators of neurotransmission pathways implicated in mood, cognition, and neuropsychiatric disorders. The compound's core structure contains an indole moiety that serves as a privileged structure for targeting monoamine systems, particularly through inhibition of monoamine oxidases (MAOs) – enzymes critical in neurotransmitter catabolism [2] [5].
The most compelling evidence for its serotonergic activity comes from structure-activity relationship studies on synthetic analogs. Research demonstrates that specific structural modifications dramatically enhance potency and selectivity for MAO-A, the isoform primarily responsible for serotonin metabolism. The derivative (E)-5-[(6-bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one exhibits exceptional potency with an IC₅₀ value of 5.6 nM against MAO-A and a selectivity index of 80.24 over MAO-B [2]. This high potency depends critically on two structural features: bromination at the C-5 or C-6 position of the indole ring and N-methylation at position N-2' of the imidazolidinone ring [2] [5]. The bromine atom likely enhances target engagement through hydrophobic interactions and electron-withdrawing effects, while the N-methyl group may optimize binding cavity interactions within MAO-A.
Beyond MAO inhibition, aplysinopsin derivatives demonstrate complex neuromodulatory activities, including interactions with nitric oxide synthase and direct serotonin receptor modulation [5]. Recent research has revealed an additional dimension to their neuropharmacological significance: the ability to penetrate the blood-brain barrier (BBB). Experimental studies using parallel artificial membrane permeability assays (PAMPA) demonstrated that the aplysinopsin scaffold exhibits excellent BBB permeability, a property essential for central nervous system (CNS) drug development [5]. This permeability enables interactions with both peripheral and central serotonergic targets, expanding therapeutic potential to conditions like depression and anxiety disorders.
Table 2: Neuropharmacological Targets of Aplysinopsin Derivatives
Molecular Target | Biological Effect | Most Potent Derivative | Experimental Activity |
---|---|---|---|
MAO-A | Inhibition of serotonin metabolism | (E)-6-Bromoaplysinopsin | IC₅₀ = 5.6 nM [2] |
MAO-B | Inhibition of dopamine metabolism | N-methylated derivatives | Moderate selectivity [2] |
BACE-1 | Inhibition of amyloid-β production | Aplysinopsin (parent) | Moderate inhibition [5] |
Acetylcholinesterase | Increased acetylcholine | Derivative 5b | IC₅₀ = 3.9 μM [5] |
Butyrylcholinesterase | Increased acetylcholine | Derivative 5b | IC₅₀ = 14 μM [5] |
The (E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone scaffold exemplifies a "privileged structure" in medicinal chemistry – a molecular framework capable of providing high-affinity ligands for diverse biological targets through strategic structural modifications. Its exceptional versatility stems from three modular domains: (1) the indole ring that mimics endogenous tryptamine neurotransmitters, (2) the conjugated enone system enabling Michael addition reactions and planar configuration, and (3) the 2-imino-1,3-dimethylimidazolidin-4-one moiety that provides hydrogen bond donor/acceptor capabilities and influences electronic distribution [1] [6] [9].
The imidazolidinone core is particularly significant for synthetic accessibility and stability. 1,3-Dimethyl-2-imidazolidinone (DMI), a commercially available precursor with high thermal and chemical stability, serves as a key starting material for aplysinopsin synthesis [9]. The synthetic tractability of this scaffold is evidenced by multiple efficient routes. The most straightforward method involves acid-catalyzed condensation of indole-3-carboxaldehyde with 2-imino-1,3-dimethylimidazolidin-4-one under various conditions (acetic acid/sodium acetate, piperidine, or fusion) [1]. More sophisticated approaches include tandem aza-Wittig/heterocumulene-mediated annelation and microwave-assisted reactions that significantly reduce reaction times and improve yields [1] [5]. These methods facilitate the production of diverse analogs for structure-activity relationship studies.
The planar configuration of the exocyclic double bond in the (E)-isomer creates an extended conjugated system that enhances intermolecular interactions with biological targets. This configuration enables the formation of complex dimeric structures through photochemical cycloadditions. For instance, dictazole B forms via a DNA-templated [2+2] photodimerization process with remarkable regio- and stereoselectivity when mediated by salmon testes DNA (st-DNA), yielding the heterodimer in 16% yield [1]. Similarly, irradiation of aplysinopsin monomers in the presence of bismuth(III) triflate catalyst generates cyclobutane-containing dimers that undergo ring-expansion cascades to form complex polycyclic structures like tubastrindole B [1]. These transformations dramatically expand the structural diversity accessible from this core scaffold.
The electron-rich nature of the scaffold facilitates various chemical modifications that modulate pharmacological properties:
Table 3: Structural Features and Their Pharmacological Implications
Structural Element | Chemical Properties | Pharmacological Significance |
---|---|---|
Indole ring | Planar aromatic system, hydrogen-bonding capability | Serotonin receptor binding, MAO inhibition |
(E)-exocyclic double bond | Conjugated system, planarity | Rigid orientation for target complementarity |
2-Iminoimidazolidin-4-one | Hydrogen bond donor/acceptor, dipole moment | Enhanced solubility, enzyme interactions |
N-1 Methylation | Increased lipophilicity | Enhanced BBB permeability [5] |
C-5/C-6 Bromination | Enhanced electron affinity, increased lipophilicity | Improved MAO-A potency and selectivity [2] |
Imidazoline ring oxidation | Modulation of electronic properties | Alters activity spectrum across targets |
The structural plasticity of this scaffold enables optimization for diverse therapeutic applications. For example, introducing a benzyl group at the indole nitrogen produces analogs with enhanced anticancer activity against leukemia cell lines through induction of senescence-like phenotypes and mitochondrial dysfunction [8]. The ability to fine-tune molecular properties while retaining the core pharmacophore underscores why this marine-derived scaffold continues to generate significant interest in medicinal chemistry research, particularly for challenging targets in the central nervous system.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1